

PhosTAC3: A Technical Guide to Discovery, Synthesis, and Mechanism of Action

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Compound of Interest		
Compound Name:	PhosTAC3	
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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phosphorylation Targeting Chimeras (PhosTACs) represent a novel class of heterobifunctional molecules designed to induce targeted protein dephosphorylation by recruiting a phosphatase to a specific phosphoprotein substrate. This approach offers a distinct strategy from traditional kinase inhibition, aiming to restore the function of key cellular proteins whose activities are regulated by their phosphorylation state. This technical guide provides an in-depth overview of **PhosTAC3**, a member of the PhosTAC family, focusing on its discovery, a generalized synthesis pathway, and its mechanism of action in mediating the dephosphorylation of the transcription factor FOXO3a through the recruitment of Protein Phosphatase 2A (PP2A).

Discovery and Core Concept of PhosTACs

The discovery of PhosTACs stems from the successful precedent of Proteolysis Targeting Chimeras (PROTACs), which induce protein degradation.[1] PhosTACs, however, are engineered to achieve a different outcome: the targeted removal of phosphate groups from a protein of interest (POI).[1] This is accomplished by a bifunctional molecule that simultaneously binds to a phosphatase and the target phosphoprotein, thereby forming a ternary complex that facilitates the dephosphorylation event.[1] This strategy can potentially restore the activity of tumor suppressor proteins that are inactivated by phosphorylation.[2]



PhosTAC3 was developed as part of a series of PhosTACs with varying polyethylene glycol (PEG) linker lengths to investigate the impact of linker size on the efficiency of ternary complex formation and subsequent dephosphorylation.[1] The core design of these PhosTACs involves a ligand that binds to a HaloTag7-fused target protein and another ligand that recruits a fusion protein of FKBP12(F36V) and the scaffolding A subunit of the PP2A holoenzyme.

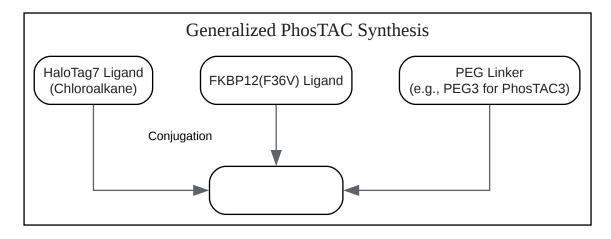
Generalized Synthesis Pathway of PhosTACs

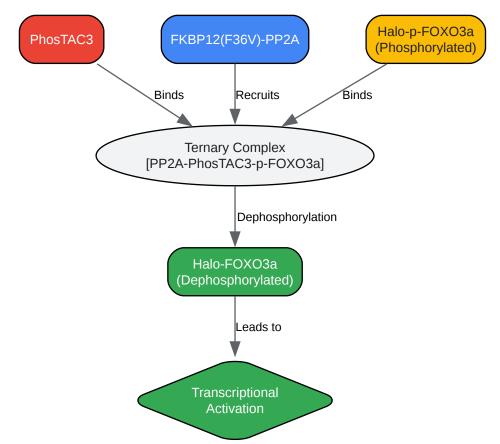
The synthesis of PhosTACs, including **PhosTAC3**, involves the covalent linkage of three key components: a ligand for the target protein, a ligand for the phosphatase, and a linker of variable length. In the proof-of-concept studies, a chloroalkane HaloTag7 ligand was used to target the protein of interest, and a ligand for the FKBP12(F36V) fusion protein was used to recruit the PP2A phosphatase.

A generalized synthetic approach is as follows:

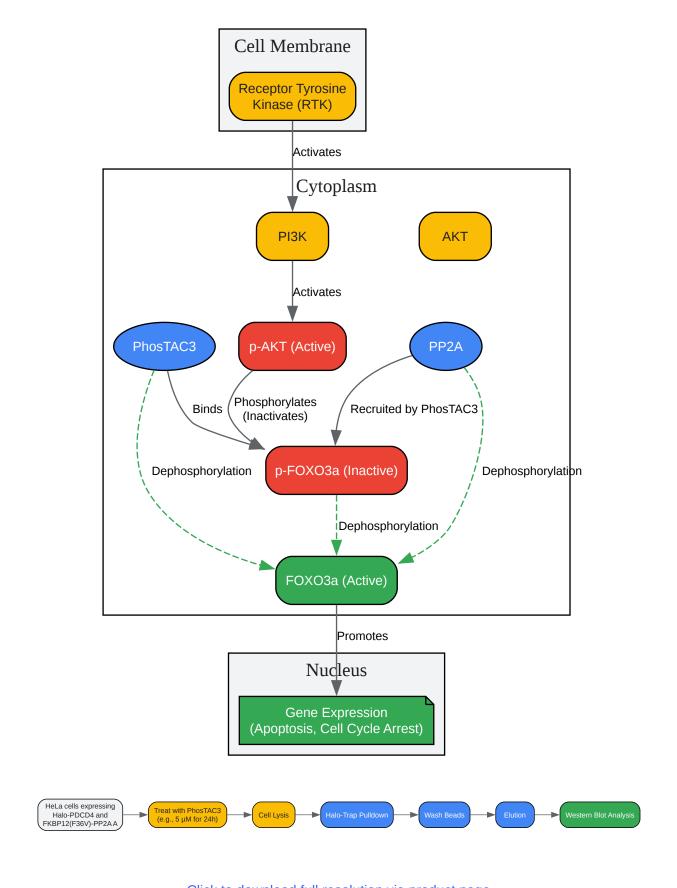
- Synthesis of Linker-equipped Ligands: The HaloTag7 ligand and the FKBP12(F36V) ligand are individually synthesized with a reactive functional group that allows for their conjugation to the PEG linker.
- Linker Conjugation: The two ligands are then covalently attached to the ends of a PEG linker of a specific length. For **PhosTAC3**, a PEG3 linker is utilized.
- Purification and Characterization: The final PhosTAC conjugate is purified using techniques such as high-performance liquid chromatography (HPLC) and its identity and purity are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.











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References

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- 2. Harnessing PhosTACs for Targeted Protein Dephosphorylation: A New Frontier in Therapeutics Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
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